“N,N’-Diacetyl-1,4-phenylenediamine” is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.2145 .
The molecular structure of “N,N’-Diacetyl-1,4-phenylenediamine” can be represented by the IUPAC Standard InChI: InChI=1S/C10H12N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h3-6H,1-2H3, (H,11,13) (H,12,14) .
“N,N’-Diacetyl-1,4-phenylenediamine” has a molecular weight of 192.2145. It’s predicted to have a boiling point of 483.8±28.0 °C and a density of 1.235±0.06 g/cm3 .
The synthesis of N,N'-Diacetyl-1,4-phenylenediamine typically involves the acetylation of 1,4-phenylenediamine using acetic anhydride as the acetylating agent. The reaction is generally performed in the presence of a base such as pyridine to facilitate the acetylation process. The following parameters are crucial for successful synthesis:
In industrial settings, this process is scaled up using large reactors with precise control over temperature and pressure to maximize yield and purity. Post-reaction purification methods such as recrystallization are used to isolate the final product .
The molecular structure of N,N'-Diacetyl-1,4-phenylenediamine features two acetyl groups attached to the nitrogen atoms of a 1,4-phenylenediamine backbone. The structural representation can be described as follows:
The presence of these acetyl groups enhances the stability of the compound compared to its parent structure, 1,4-phenylenediamine. The predicted melting point exceeds 300°C, indicating significant thermal stability .
N,N'-Diacetyl-1,4-phenylenediamine participates in various chemical reactions:
The mechanism of action for N,N'-Diacetyl-1,4-phenylenediamine primarily revolves around its reactivity as an electrophile due to the electron-withdrawing nature of the acetyl groups. This makes it susceptible to nucleophilic attack by various reagents.
In biological contexts, it has been studied for potential interactions with biomolecules that could lead to therapeutic applications. Its ability to form stable complexes with certain biological targets suggests a mechanism that could be exploited for drug development .
N,N'-Diacetyl-1,4-phenylenediamine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
Melting Point | >300 °C |
Boiling Point | Approximately 483.8 °C |
Density | 1.235 g/cm³ |
Solubility | Soluble in organic solvents |
Appearance | White to greenish-brown crystalline powder |
The compound's pKa value is approximately 14.29, indicating that it is a weak acid. Its color can range from white to greenish-brown depending on purity and environmental factors .
N,N'-Diacetyl-1,4-phenylenediamine has diverse applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2